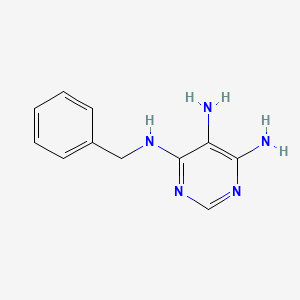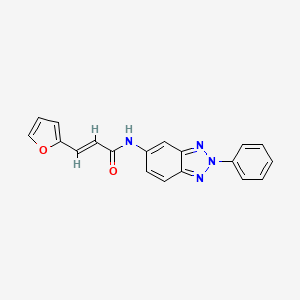![molecular formula C20H24N2O3 B5514986 1-(2-methoxyphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine](/img/structure/B5514986.png)
1-(2-methoxyphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-methoxyphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine, also known as MeOPP, is a synthetic compound that belongs to the class of piperazine derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
1-(2-methoxyphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. Studies have also suggested that 1-(2-methoxyphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine may have potential for the treatment of depression, anxiety, and Parkinson's disease. 1-(2-methoxyphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine has been tested in animal models, and the results have been promising. However, further research is needed to determine its safety and efficacy in humans.
Wirkmechanismus
The exact mechanism of action of 1-(2-methoxyphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine is not fully understood. However, studies have suggested that it may act as a modulator of the serotonergic and dopaminergic systems in the brain. 1-(2-methoxyphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
1-(2-methoxyphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines in the brain, which may contribute to its anti-inflammatory effects. 1-(2-methoxyphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in neuronal growth and survival. 1-(2-methoxyphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine has been found to have a low toxicity profile and does not produce significant adverse effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-methoxyphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. 1-(2-methoxyphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine has been found to have good solubility in water, which makes it easy to administer to animals. 1-(2-methoxyphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine has also been found to have a low toxicity profile, which makes it a safe compound for use in animal models. However, 1-(2-methoxyphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine has some limitations for lab experiments. It has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood.
Zukünftige Richtungen
1-(2-methoxyphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine has shown promising results in animal models, and further research is needed to determine its safety and efficacy in humans. Future studies should focus on determining the optimal dosage and administration of 1-(2-methoxyphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine for therapeutic use. Studies should also investigate the long-term effects of 1-(2-methoxyphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine and its potential for drug interactions. Additionally, further research is needed to determine the mechanism of action of 1-(2-methoxyphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine and its potential for use in the treatment of various neurological disorders.
Synthesemethoden
1-(2-methoxyphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine can be synthesized through a multi-step process involving the reaction of 2-methoxyphenylhydrazine with 4-methoxybenzoyl chloride in the presence of a base. The resulting intermediate is then reacted with piperazine to produce 1-(2-methoxyphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine. The synthesis method for 1-(2-methoxyphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine has been reported in several studies and has been found to be a reliable and efficient method for producing the compound.
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-24-17-9-7-16(8-10-17)15-20(23)22-13-11-21(12-14-22)18-5-3-4-6-19(18)25-2/h3-10H,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXPPRKCIUYMFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(methylsulfonyl)-N-[3-(1-pyrrolidinyl)butyl]-3-piperidinecarboxamide](/img/structure/B5514903.png)
![1-cyclopentyl-4-{[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]methyl}-2-pyrrolidinone dihydrochloride](/img/structure/B5514910.png)
![1-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5514923.png)

![3-(1-methylbutyl)-8-(1H-1,2,4-triazol-1-ylacetyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5514931.png)
![7-(difluoromethyl)-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5514933.png)
![4-(1H-benzimidazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5514943.png)
![2-{[4-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5514949.png)
![2-(benzoylamino)-N,N-dimethyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5514966.png)
![2-[4-(3-isobutoxyphenyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B5514974.png)
![8-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5514984.png)
![[(3aS*,9bS*)-2-(5-isopropyl-1,3,4-thiadiazol-2-yl)-7-methoxy-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5514988.png)

